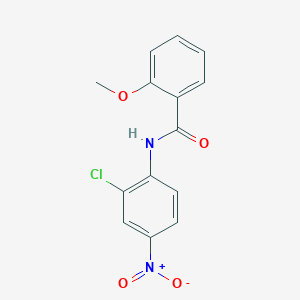

N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide

Description

N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the 2-position of the benzoyl ring and a 2-chloro-4-nitrophenyl substituent on the amide nitrogen. Its synthesis typically involves coupling reactions between substituted benzoic acids and anilines, often mediated by reagents such as HATU () or automated flash chromatography ().

Properties

IUPAC Name |

N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O4/c1-21-13-5-3-2-4-10(13)14(18)16-12-7-6-9(17(19)20)8-11(12)15/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBQEIRQPJVQJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide typically involves the reaction of 2-chloro-4-nitroaniline with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Reduction: 2-chloro-4-aminophenyl-2-methoxybenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-methoxybenzoic acid and 2-chloro-4-nitroaniline.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide has applications in chemistry, biology, medicine, and industry. It is used as a building block to create more complex organic molecules. this compound is investigated for antimicrobial and anticancer properties, and it is explored for potential use in drug development because its structure is similar to other bioactive compounds. It is also used to produce dyes, pigments, and other industrial chemicals.

Synthesis

this compound is typically synthesized by reacting 2-chloro-4-nitroaniline with 2-methoxybenzoyl chloride in the presence of a base like triethylamine or pyridine, which neutralizes the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature, or at slightly elevated temperatures, to ensure complete conversion of the starting materials to the desired product. In industrial settings, the production of this compound can be scaled up using larger reaction vessels and by optimizing reaction conditions to maximize yield and purity. Continuous flow reactors can also be used to enhance the efficiency of the synthesis process.

Mechanism of Action

The mechanism of action of this compound depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The presence of chloro and nitro groups can enhance its binding affinity to certain targets, thereby modulating their activity.

Related Compounds

A related compound, 5-bromo-N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide, also has several applications in scientific research. It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting specific enzymes or receptors. Its structural features make it suitable for developing novel materials with specific electronic or optical properties, and it serves as a probe in biochemical assays to study enzyme activity or protein interactions. It is also used in the synthesis of advanced polymers and coatings with enhanced properties. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the nitro group can facilitate interactions with biological targets through hydrogen bonding or electrostatic interactions, and the bromine and chlorine atoms can contribute to the compound’s binding affinity and specificity.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chloro and nitro groups can enhance its binding affinity to certain targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Substituent Variations and Key Properties

| Compound Name | Substituents (Benzamide/Aniline) | Yield (%) | Solubility in DMSO (mg/mL) | Key Properties/Applications |

|---|---|---|---|---|

| N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide | 2-OCH₃ / 2-Cl, 4-NO₂ | 31 (7) | Not reported | Antimicrobial (hypothesized) |

| Niclosamide (5-Cl-2-OH analog) | 2-OH, 5-Cl / 2-Cl, 4-NO₂ | N/A | 1.6 (6) | Anthelmintic, anticancer (6) |

| B17 (Niclosamide derivative) | Oxazine-dione structure | N/A | 10.6 (6) | Improved solubility vs. niclosamide |

| 10a (5-Fluoro analog) | 2-OCH₃, 5-F / 2-Cl, 4-NO₂ | Not reported | Not reported | Synthetic intermediate (3) |

| 10b (2-Fluoro-4-NO₂ aniline) | 2-OCH₃, 5-F / 2-F, 4-NO₂ | Not reported | Not reported | Comparative SAR studies (3) |

| N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide | 2-OCH₃, 4-CH₃ / 4-Cl | 72 (4,13) | Not reported | Fluorescent probe (pH 5 optimal) |

Key Observations :

- Solubility : The methoxy group in the target compound may enhance solubility compared to hydroxylated analogs like niclosamide. However, derivatives like B17 () demonstrate that structural modifications (e.g., oxazine-dione) can drastically improve solubility.

- Synthetic Yields : Automated flash chromatography () yielded the target compound at 31%, lower than the 72% yield reported for N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide (), possibly due to steric hindrance from nitro groups.

Spectroscopic and Crystallographic Data

Table 2: NMR and Crystallographic Comparisons

Analysis :

- The target compound’s $ ^1H $-NMR () shows a broad singlet for the amide NH proton at δ 10.9, consistent with strong hydrogen bonding.

- Crystallographic data () reveals structural similarities with 4MNB, but differences in halogen substituents (Br vs. Cl) may influence packing efficiency and intermolecular interactions.

Fluorescence and Analytical Performance

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () exhibits strong fluorescence at λex 340 nm and λem 380 nm, with optimal intensity at pH 5. In contrast, the target compound’s nitro group likely quenches fluorescence due to electron-withdrawing effects, making it less suitable for spectroscopic applications compared to methyl-substituted analogs.

Biological Activity

N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry and pharmacology, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique combination of a chloro group, a nitro group, and a methoxy group attached to a benzamide structure. This configuration may enhance its interaction with biological targets, influencing its pharmacological properties.

| Property | Details |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 244.63 g/mol |

| Key Functional Groups | Chloro, Nitro, Methoxy |

The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in various signaling pathways. Notably, it has been implicated in modulating the Wnt/Frizzled signaling pathway , which plays a crucial role in cell proliferation and differentiation. Dysregulation of this pathway is associated with several diseases, including cancer.

Interaction with Biological Targets

- Wnt/Frizzled Pathway :

-

Reactive Intermediates :

- The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties :

- Antimicrobial Effects :

- Preliminary investigations suggest potential antimicrobial activity, although more extensive studies are required to confirm these findings.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

-

In Vitro Studies :

- A study reported that compounds similar to this compound inhibited tumor growth by disrupting Wnt signaling pathways.

- Another investigation showed that derivatives of this compound exhibited varying degrees of inhibition against specific cancer cell lines, emphasizing the importance of structural modifications for enhancing efficacy .

- In Vivo Assessments :

Future Research Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future study include:

- Detailed pharmacokinetic and pharmacodynamic evaluations.

- Exploration of structural analogs to enhance potency and selectivity.

- Investigations into potential side effects and toxicity profiles in clinical settings.

Q & A

Q. Table 1. Fluorescence Parameters Under Varying Conditions

| Condition | Optimal Value | Intensity (a.u.) | Stability (RSD%) |

|---|---|---|---|

| pH | 5.0 | 850 ± 25 | 1.37 |

| Temperature (°C) | 25 | 820 ± 30 | 1.50 |

| Solvent | Ethanol | 780 ± 20 | 1.25 |

Q. Table 2. Crystallographic Data for Structural Analogues

| Compound | Space Group | a (Å) | b (Å) | c (Å) | Refinement R-factor |

|---|---|---|---|---|---|

| N-(2-Methoxyphenyl)-4-chlorobenzamide | P2₁2₁2₁ | 9.015 | 10.386 | 14.005 | 0.039 |

| N-(4-Nitrophenyl)-2-methoxybenzamide | P-1 | 7.892 | 9.451 | 12.307 | 0.045 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.